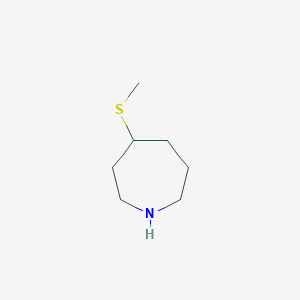

4-(Methylsulfanyl)azepane

Description

Properties

IUPAC Name |

4-methylsulfanylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGCARNEWLWAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfanyl Azepane and Its Analogues

Strategies for Azepane Ring Construction

The construction of the azepane ring presents a synthetic challenge due to unfavorable entropic factors associated with the formation of a seven-membered ring. Nevertheless, a variety of synthetic strategies have been developed to overcome this hurdle, broadly categorized into ring-closing reactions and ring-expansion methodologies.

Ring-Closing Reactions for Azepane Formation

Ring-closing reactions are a common approach to azepane synthesis, involving the formation of a new bond to close a linear precursor. Several effective methods have been established, as detailed below.

Intramolecular cyclization is a powerful strategy for the synthesis of the azepane ring. This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor.

One notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This method allows for the preparation of functionalized azepines from primary and secondary amines nih.gov. The reaction proceeds through an intermolecular addition of the amine to the alkyne, followed by an intramolecular cyclization onto the allene moiety.

Another approach involves the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. This strategy has been successfully applied to the synthesis of azepino[4,5-b]indolones, which are core structures of some natural products.

While not directly leading to 4-(methylsulfanyl)azepane, these intramolecular cyclization strategies could be adapted. For instance, a precursor containing a protected thiol or a suitable leaving group at the appropriate position could be designed to undergo cyclization, followed by deprotection and methylation to yield the desired product.

| Precursor Type | Reaction Type | Catalyst/Reagent | Product |

| Functionalized Allenynes | Tandem Amination/Cyclization | Copper(I) salts | Functionalized Azepines |

| Unsaturated Tryptamides | Intramolecular Cyclization | Brønsted Acid | Azepino[4,5-b]indolones |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the formation of azepanes has been explored. A notable example is the enantioselective organocatalyzed domino synthesis of azepane moieties utilizing a temporary-bridge strategy researchgate.net. This approach involves the reaction of α-ketoamides with enals, catalyzed by a chiral secondary amine, to form an oxygen-bridged azepane. This bicyclic intermediate can then be selectively transformed into various functionalized azepanes, including azepanones and azepanols researchgate.net.

This strategy offers a high degree of stereocontrol, generating multiple stereocenters in a single domino sequence researchgate.net. The resulting functionalized azepanes, such as 4-hydroxyazepane derivatives, could serve as valuable precursors for the synthesis of this compound. The hydroxyl group at the C4 position can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a methylthiolate nucleophile.

| Catalyst Type | Reaction | Key Intermediate | Potential for this compound Synthesis |

| Chiral Secondary Amine | Domino Annulation | Oxygen-bridged Azepane | Conversion of resulting 4-hydroxyazepane |

Intramolecular reductive amination is a widely used and effective method for the construction of cyclic amines, including azepanes. This reaction involves the cyclization of an amino-aldehyde or amino-ketone precursor, where the initially formed iminium ion or enamine is reduced in situ.

A stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation followed by an intramolecular reductive amination as the key cyclization step nih.gov. This highlights the utility of reductive amination in constructing complex azepane structures with high stereocontrol.

For the synthesis of a 4-substituted azepane like this compound, a precursor such as a 1-amino-6-ketoheptane derivative bearing a methylsulfanyl group at the 3-position could be envisioned. Intramolecular reductive amination of this precursor would directly lead to the target molecule. Alternatively, a precursor with a leaving group at the 3-position could be cyclized, followed by nucleophilic substitution with methylthiolate.

| Precursor | Key Transformation | Product |

| Amino-aldehyde/ketone | Intramolecular iminium ion/enamine formation and reduction | Azepane |

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the construction of various ring systems, including the seven-membered azepane ring. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct.

The synthesis of optically active [b]-annulated azepane scaffolds has been accomplished via a sequence involving olefin cross-metathesis, followed by hydrogenation and reductive amination researchgate.net. This demonstrates the integration of metathesis with other cyclization strategies to build complex azepane frameworks.

To synthesize this compound using this methodology, a diene precursor containing a methylsulfanyl group at the appropriate position could be subjected to RCM. The resulting unsaturated azepine could then be hydrogenated to afford the final saturated azepane.

| Catalyst | Reaction Type | Precursor | Product |

| Ruthenium or Molybdenum complexes | Ring-Closing Metathesis (RCM) | Acyclic Diene | Unsaturated Azepine |

Ring-Expansion Methodologies

Ring-expansion reactions provide an alternative and often efficient route to azepanes from more readily available smaller ring systems, such as piperidines or pyrrolidines.

One such strategy is the dearomative ring expansion of nitroarenes to prepare polysubstituted azepanes rwth-aachen.denih.gov. This photochemical process involves the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine system. Subsequent hydrogenation affords the saturated azepane. By using a para-substituted nitroarene, this method can provide access to C4-substituted azepanes rwth-aachen.de. While not explicitly demonstrated for a methylsulfanyl group, a para-nitrothioanisole could potentially serve as a precursor in this reaction.

Another approach is the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives organic-chemistry.org. This method has been shown to produce diastereomerically pure azepanes in excellent yields. Furthermore, a photochemical two-step formal [5+2] cycloaddition has been developed, involving the condensation of pyrrolidinones with aldehydes followed by a photochemical rearrangement to yield densely functionalized azepan-4-ones organic-chemistry.org. These azepan-4-ones are ideal intermediates that can be converted to this compound through thionation followed by methylation, or by reduction to the corresponding alcohol and subsequent functional group manipulation.

A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines has also been reported as an efficient route to azepane systems chemrxiv.org.

| Starting Material | Reaction Type | Key Transformation | Product |

| Nitroarene | Photochemical Dearomative Ring Expansion | Nitrene Insertion | Polysubstituted Azepane |

| Piperidine Derivative | Stereoselective Ring Expansion | Rearrangement | Diastereomerically Pure Azepane |

| N-Vinylpyrrolidinone | Photochemical [5+2] Cycloaddition | Rearrangement | Azepan-4-one |

| 2-Alkenyl Pyrrolidine | Palladium-Catalyzed Two-Carbon Ring Expansion | Allylic Amine Rearrangement | Azepane |

Dearomative Ring Expansion of Nitroarenes via Photochemistry

A novel and efficient strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.netacs.orgwikipedia.org This method transforms readily available nitroaromatic compounds into complex azepane structures in a two-step process. The core of this transformation is the photochemical conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered ring to a seven-membered azepine system. nih.gov Subsequent hydrogenation of the resulting 3H-azepine intermediate yields the saturated azepane ring. nih.govwikipedia.org

This photochemical approach is mediated by blue light and proceeds at room temperature. researchgate.netacs.org The substitution pattern on the initial nitroarene directly translates to the substitution pattern on the resulting azepane, allowing for a high degree of control over the final product's structure. nih.govwikipedia.org For instance, para-substituted nitroarenes yield C4-substituted azepanes, while meta-substituted nitroarenes can lead to mixtures of C3- and C4-substituted azepanes due to two possible modes of nitrene insertion. nih.gov

Table 1: Examples of Azepane Synthesis via Photochemical Ring Expansion of Nitroarenes

| Starting Nitroarene | Product Azepane | Yield (%) | Reference |

|---|---|---|---|

| p-Methylnitrobenzene | 4-Methylazepane | 85 | nih.gov |

| p-Chloronitrobenzene | 4-Chloroazepane | 78 | nih.gov |

Ring Expansion of Pyrrolidines and Piperidines to Azepanes

The expansion of smaller, more common nitrogen heterocycles like pyrrolidines and piperidines offers a direct route to the azepane core. One such method involves a palladium-catalyzed two-carbon ring expansion of 2-vinylpyrrolidines and -piperidines. wikipedia.orgrwth-aachen.de This process is tolerant of various functional groups and can proceed with a high degree of enantio-retention, making it valuable for the synthesis of chiral azepanes. wikipedia.orgrwth-aachen.de

Another approach involves the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate. nih.govwikipedia.org Nucleophilic attack on this intermediate can lead to the formation of 4-substituted α-trifluoromethyl azepanes, with the regioselectivity being directed by the trifluoromethyl group. nih.gov This method allows for the transfer of chirality from the starting material, such as L-proline, to the final azepane product with high enantiomeric excess. nih.gov

Reductive amination of deprotected halogenated secondary cyclopropylamines, derived from N-Boc-2,3-dihydro-1H-pyrroles, can also trigger a cyclopropane ring cleavage and subsequent ring expansion to furnish functionalized azepanes. acs.org

Rearrangement-Based Approaches (e.g., Beckmann Rearrangement Derivatives)

Rearrangement reactions, particularly derivatives of the Beckmann rearrangement, represent a classical yet effective method for the synthesis of azepane rings. The conventional Beckmann rearrangement of cyclohexanone oxime to afford caprolactam, a key precursor to nylon-6, is a well-established industrial process. This fundamental transformation can be adapted to synthesize substituted azepanes from corresponding substituted cyclohexanones.

While the classic Beckmann rearrangement is a powerful tool, other rearrangement strategies have also been employed. For instance, a rearrangement cascade involving an intramolecular Ullmann-type annulation has been utilized to expand a pyrrolidine ring into a benzazepine structure. slideshare.net This copper(I)-promoted reaction transforms 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepine-2-carboxylates. slideshare.net

Multi-Component and Cascade Reactions for Azepane Scaffolds

While classic MCRs like the Ugi or Passerini reactions have not been widely reported for the direct synthesis of simple azepane rings, cascade reactions have proven to be a valuable tool. A notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. researchgate.net This reaction proceeds through an initial intermolecular amine addition to the allenyne, followed by an intramolecular cyclization to form the seven-membered azepine ring. researchgate.net This method provides access to functionalized azepines with unique substitution patterns.

Another cascade approach involves the intramolecular Ullmann-type annulation/rearrangement of 5-arylpyrrolidine-2-carboxylates to furnish benzazepines. nih.gov This reaction, promoted by copper(I) thiophene-2-carboxylate, proceeds in good yields for both racemic and optically active starting materials. nih.gov

Enantioselective and Diastereoselective Synthesis of Azepane Ring Systems

The development of stereoselective methods for the synthesis of azepanes is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Recent advances have enabled the enantioselective synthesis of [b]-annulated azepane scaffolds starting from optically active cyclic α-allyl-β-oxoesters. mdpi.comnih.gov The key steps involve a ruthenium-catalyzed cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination cascade that proceeds with high diastereoselectivity to afford the trans-configured product. mdpi.comorganic-chemistry.org

Furthermore, the diastereoselective synthesis of functionalized oxo-azepines has been achieved through the late-stage oxidation of tetrahydroazepines. scispace.com The hydroboration of these precursors proceeds with substrate-dependent diastereoselectivity to yield regioisomeric azepanols, which are then oxidized to the corresponding oxo-azepines. scispace.com

Chiral Auxiliaries and Catalysis in Stereocontrolled Azepane Synthesis

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis. In the context of azepane synthesis, a relay catalysis system comprising a tetrapeptide bis-quaternary phosphonium salt and a gold(I) catalyst has been developed for the enantioselective synthesis of chiral azepines via a cascade reaction featuring a 1-aza-Cope rearrangement. wikipedia.org This strategy delivers a variety of chiral azepines in excellent yields and with high stereoselectivities (up to 98% ee and >20:1 dr). wikipedia.org

Biocatalytic Approaches to Chiral Azepane Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Imine reductases (IREDs) have been successfully employed in the asymmetric synthesis of chiral azepane derivatives. youtube.comwikipedia.org For example, enantiomerically enriched 2-aryl azepanes and 2-arylbenzazepines have been generated through the asymmetric reductive amination of the corresponding cyclic imines using a panel of IREDs. wikipedia.org

A one-pot photoenzymatic synthesis has also been developed for the production of N-Boc-4-amino/hydroxy-azepane with high conversions and excellent enantiomeric excess (>99%). researchgate.netorganic-chemistry.orgorganic-chemistry.org This method combines a photochemical oxyfunctionalization that favors distal C-H positions with a stereoselective enzymatic transamination or carbonyl reduction step. researchgate.netorganic-chemistry.orgorganic-chemistry.org This approach demonstrates a mild and operationally simple workflow starting from readily available materials. researchgate.netorganic-chemistry.org

Table 2: Biocatalytic Approaches to Chiral Azepanes

| Biocatalytic Method | Substrate | Product | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | Prochiral cyclic imine | (R)- or (S)-2-Arylazepane | >99 | wikipedia.org |

| Photoenzymatic (Transaminase) | N-Boc-azepane | N-Boc-4-aminoazepane | >99 | researchgate.netorganic-chemistry.org |

Chirality Transfer Strategies in Azepane Ring Formation

The asymmetric synthesis of azepane frameworks is a significant challenge due to unfavorable thermodynamic and kinetic factors associated with medium-sized ring formation. Chirality transfer represents a powerful strategy to overcome these hurdles, where the stereochemical information from a chiral precursor is relayed to the final product.

A notable approach involves a cascade reaction featuring a 1-aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. researchgate.net This method is valuable for constructing nitrogen-containing compounds, but its asymmetric versions have been limited by reaction reversibility. nih.gov To address this, a relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium salts has been developed. nih.gov This strategy utilizes a ring-opening process during the rearrangement, which helps to preserve stereocenters and drive the reaction towards product formation. researchgate.net This dual catalytic system has been shown to produce a variety of chiral azepines in high yields (up to 96%) and with excellent stereoselectivities, achieving up to 98% enantiomeric excess (ee) and greater than 20:1 diastereomeric ratio (dr). researchgate.netnih.gov Mechanistic studies have provided insights into the origin of chirality, confirming the successful transfer of stereochemical information through the cascade process. researchgate.net

Installation and Modification of the 4-(Methylsulfanyl) Moiety

Direct C–S Bond Formation Approaches

The introduction of the methylsulfanyl group onto the C4 position of the azepane ring is a critical step that can be achieved through several C–S bond formation strategies. A conventional and direct approach involves the nucleophilic substitution of a suitable leaving group at the C4 position of a pre-formed azepane ring with a sulfur-based nucleophile. For instance, an azepane precursor functionalized with a halide (e.g., bromo or iodo) or a sulfonate ester (e.g., tosylate or mesylate) at the C4 position can react with sodium thiomethoxide (NaSMe) to form the desired this compound.

Modern synthetic methods offer more advanced routes. For example, palladium-catalyzed cross-coupling reactions, while more commonly used for aryl C-S bond formation, can be adapted for certain aliphatic systems. Another emerging area is photoredox catalysis, which enables C–S bond formation under mild conditions by generating radical intermediates. While specific applications to the 4-azepane position are not extensively documented, these methods represent the forefront of C-S bond formation and could be adapted for this target.

Functional Group Interconversion at the Sulfur Center (e.g., oxidation to sulfoxide (B87167)/sulfone)

The sulfur atom in the 4-(methylsulfanyl) group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide and sulfone derivatives, which are important motifs in medicinal chemistry. The selective oxidation of sulfides is a well-established transformation, and the outcome can be precisely controlled by the choice of oxidant and reaction conditions. acsgcipr.org

Selective oxidation to the sulfoxide requires mild conditions and careful control of oxidant stoichiometry to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as scandium triflate (Sc(OTf)₃) or various metal carbides. organic-chemistry.org Electrochemical methods have also been reported, where applying a lower constant current (e.g., 5 mA) can selectively yield sulfoxides. acs.org

For the synthesis of the corresponding sulfone, more powerful oxidizing conditions or a higher stoichiometry of the oxidant is typically employed. Reagents like urea-hydrogen peroxide with phthalic anhydride, or H₂O₂ with catalysts like niobium carbide or sodium tungstate, can effectively drive the reaction to completion. organic-chemistry.orgbohrium.com Electrochemical oxidation at a higher current (10 or 20 mA) has also been shown to favor sulfone formation. acs.org The choice of solvent can also be critical; for example, using oxone as the oxidant can yield sulfoxides in ethanol (B145695) while producing sulfones in water.

A summary of various oxidation systems is presented below.

| Oxidant System | Catalyst/Additive | Predominant Product |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate | Sulfone |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfone |

| Electrochemical (5 mA) | - | Sulfoxide |

| Electrochemical (10-20 mA) | - | Sulfone |

Regioselective Functionalization at the C4 Position of Azepane

Achieving regioselective functionalization at the C4 position of a saturated azepane ring is a synthetic challenge due to the comparable reactivity of multiple C-H bonds. Strategies to address this often involve either pre-functionalization or advanced C-H activation methods. rwth-aachen.de

One effective strategy is to construct the azepane ring from a precursor that already contains the desired functionality or a handle for its installation. Ring expansion reactions are particularly useful in this context. For example, a suitably substituted piperidine can undergo a ring expansion to form an azepane with a substituent at the C4 position. rsc.org Similarly, the ring-opening of bicyclic aminocyclopropane derivatives can be triggered to produce functionalized azepanes. rsc.orgrsc.org

A more modern and powerful approach involves the dearomative ring expansion of nitroarenes. nih.gov This photochemical process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered ring system. rwth-aachen.denih.gov Subsequent nucleophilic addition and reduction steps allow for the creation of polysubstituted azepanes, where the substitution pattern is dictated by the starting nitroarene and the nucleophile used. This method provides a versatile route to complex azepanes that would be difficult to access through traditional cyclization pathways. rwth-aachen.de

Synthesis of Fused and Bridged this compound Systems

Annulated Azepanes Synthesis

The synthesis of annulated azepanes, where the azepane ring is fused to another carbocyclic or heterocyclic system, creates structurally complex and rigid scaffolds. A highly effective two-step method has been developed for preparing cyclopenta-, benzo-, and cyclohepta[b]-annulated azepanes. researchgate.netchemistryviews.org This sequence begins with an optically active cyclic α-allyl-β-oxoester. The first step is a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. researchgate.netresearchgate.net The second step is a palladium-catalyzed dihydrogenation, which accomplishes three transformations in one pot: hydrogenation of the C-C double bond and the C-N triple bond, followed by an intramolecular reductive amination to form the fused azepane ring stereoselectively. researchgate.netchemistryviews.org

Another powerful strategy for creating fused azepine derivatives is the sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.govnih.gov This process starts with a 1-sulfonyl-1,2,3-triazole bearing a diene tether. An intramolecular cyclopropanation reaction forms a transient vinylcyclopropane intermediate, which immediately undergoes the rearrangement to generate the fused dihydroazepine product in moderate to excellent yields. nih.govnih.gov

The table below summarizes yields for the synthesis of various annulated azepanes via the olefin metathesis/reductive amination pathway. researchgate.net

| Fused Ring System | Starting Material Size | Yield of Racemic Product | Yield of Enantiopure Product |

| Cyclopenta[b]azepane | 5-membered | 84% | 91% |

| Benzo[b]azepane | 6-membered | 99% | 94% |

| Cyclohepta[b]azepane | 7-membered | 85% | 91% |

Synthesis of Bicyclic Azepane Derivatives

A representative method for the synthesis of a bicyclic azepane derivative, specifically a trans-fused (7,7)-diamine, involves a multi-step sequence starting from a commercially available precursor. nih.govacs.org This process illustrates key chemical transformations, including ring expansion and reduction, to form the fused azepane ring system.

The synthesis commences with 5-methoxytetralone, which undergoes a ring expansion via the formation of an E-oxime and its corresponding tosylate, yielding a lactam. nih.govacs.org Subsequent demethylation with boron tribromide provides a phenol, which is then hydrogenated to a trans-fused cyclohexanol. nih.govacs.org Reoxidation of the alcohol group furnishes the corresponding ketone. nih.govacs.org

The following table outlines the key steps and intermediates in this synthetic pathway.

Table 1: Synthesis of a Trans-Fused (7,7)-Diamine Bicyclic Azepane

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Methoxytetralone | 1. Hydroxylamine hydrochloride, Pyridine 2. p-Toluenesulfonyl chloride, Pyridine | Oxime tosylate |

| 2 | Oxime tosylate | Beckmann rearrangement | Lactam |

| 3 | Lactam | Boron tribromide (BBr₃) | Phenol |

| 4 | Phenol | Hydrogenation | Trans-fused cyclohexanol |

| 5 | Trans-fused cyclohexanol | Reoxidation | Ketone |

| 6 | Ketone | Schmidt reaction | Crude bis-lactam |

This detailed synthetic route showcases a robust method for constructing bicyclic azepane structures, which could be conceptually adapted for the synthesis of bicyclic analogues of other substituted azepanes.

Chemical Reactivity and Transformation Studies of 4 Methylsulfanyl Azepane

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring is a secondary amine, making it nucleophilic and basic. This allows it to participate in a variety of common amine reactions, including alkylation and acylation. The conformational flexibility of the azepane ring is a notable characteristic that can influence its reactivity. lifechemicals.com

The lone pair of electrons on the nitrogen atom allows for facile reaction with electrophiles.

N-Alkylation: The azepane nitrogen can be readily alkylated through nucleophilic substitution reactions with alkyl halides or via reductive amination. The use of dialkyl carbonates, such as dimethyl carbonate (DMC), is considered an environmentally benign method for N-methylation, proceeding through a BAl2 pathway to yield the N-methylated product. nih.gov This transformation is often catalyzed and can be highly selective. nih.gov

N-Acylation: Acylation of the azepane nitrogen leads to the formation of amides. This reaction typically involves reacting the amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. More sophisticated methods can employ reagents like TMSOTf to mediate the formation of N-acyl-N,O-acetals from secondary amides and acetals. researchgate.netnorthwestern.edu

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Transformation | Reagent Class | Specific Example(s) | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Tertiary Amine |

| N-Methylation | Dialkyl Carbonates | Dimethyl Carbonate (DMC) | N-Methylazepane |

| N-Acylation | Acyl Chlorides | Acetyl chloride | N-Acetylazepane (Amide) |

| N-Acylation | Acid Anhydrides | Acetic anhydride | N-Acetylazepane (Amide) |

The seven-membered azepane ring is a common motif in pharmacologically significant compounds. lifechemicals.com Its synthesis and transformation are of considerable interest.

Ring Expansion: Azepane derivatives are often synthesized through ring expansion reactions of smaller, more readily available rings, such as piperidines. rsc.org For instance, diastereomerically pure azepanes can be prepared with high stereoselectivity and regioselectivity via piperidine (B6355638) ring expansion. rsc.org Another modern approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. nih.gov

Ring Contraction: While less common than ring expansion for synthesis, ring contractions of azepane systems can occur under specific conditions, often proceeding through cationic rearrangements similar to a pinacol-type mechanism. wikipedia.org Such transformations involve the loss of a leaving group and the migration of an endocyclic bond to an adjacent carbocation, resulting in a smaller ring system. wikipedia.org

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is a thioether, characterized by the sulfur atom's nucleophilicity and its ability to exist in various oxidation states. msu.edu

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This is one of the most direct methods for preparing these important functional groups. researchgate.netjchemrev.com The level of oxidation is typically controlled by the choice of oxidant and the reaction conditions. rsc.org

Oxidation to Sulfoxide: Mild oxidation of the sulfide (B99878) yields the corresponding sulfoxide. A variety of reagents can achieve this selectively, including hydrogen peroxide (H₂O₂) under catalytic conditions. jchemrev.com

Oxidation to Sulfone: The use of stronger oxidizing agents or a higher stoichiometry of the oxidant leads to the formation of the sulfone. researchgate.net Oxone (2KHSO₅·KHSO₄·K₂SO₄) is an effective oxidant where the choice of solvent can dictate the outcome; ethanol (B145695) favors the formation of sulfoxides, while water promotes the formation of sulfones. rsc.org Other common reagents for this transformation include permanganates and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Table 2: Selective Oxidation of the Methylsulfanyl Group

| Product | Oxidizing Agent(s) | Typical Conditions | Reference |

|---|---|---|---|

| 4-(Methylsulfinyl)azepane (Sulfoxide) | Hydrogen Peroxide (H₂O₂) with catalyst | Room temperature | jchemrev.com |

| 4-(Methylsulfinyl)azepane (Sulfoxide) | Oxone | Ethanol as solvent | rsc.org |

| 4-(Methylsulfonyl)azepane (Sulfone) | Oxone | Water as solvent | rsc.org |

| 4-(Methylsulfonyl)azepane (Sulfone) | m-CPBA | Stoichiometric control | organic-chemistry.org |

| 4-(Methylsulfonyl)azepane (Sulfone) | Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free | organic-chemistry.org |

The thioether moiety can participate in nucleophilic substitution reactions in two distinct ways.

Sulfur as a Nucleophile: The sulfur atom in a thioether is significantly more nucleophilic than the oxygen in an ether. msu.edu It can react with electrophiles like alkyl halides in an SN2 reaction to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org These salts are generally stable intermediates.

Sulfur-Bearing Carbon as an Electrophile: The carbon atom of the methyl group attached to the sulfur can act as an electrophile. This is particularly evident in reactions of the corresponding sulfonium salt, where the positively charged sulfur acts as a powerful electron-withdrawing group and an excellent leaving group, facilitating nucleophilic attack on the methyl carbon. libretexts.org

Thioethers can serve as electrophiles in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds through C-S bond cleavage. This represents an alternative to the more traditional use of organic halides. nih.gov

Catalyst Systems: While palladium catalysts are often used, there is a growing interest in more sustainable and cost-effective first-row transition metals like iron, nickel, and copper. nih.govacsgcipr.org Iron catalysts, such as Fe(acac)₃, have been shown to be effective in coupling alkyl aryl thioethers with Grignard reagents. nih.gov Nickel-catalyzed methods are also prominent for C-S cross-coupling of aryl halides with various sulfur sources. acs.org

Reaction Mechanism: The general mechanism involves the oxidative addition of the metal catalyst into the C-S bond, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the final product. acsgcipr.org The presence of other functional groups, such as the azepane nitrogen, can potentially influence the reaction's efficiency, sometimes acting as a directing group. nih.gov

Table 3: Metal Catalysts for Cross-Coupling of Thioethers

| Metal Catalyst | Typical Nucleophile | Reaction Type | Reference |

|---|---|---|---|

| Iron (e.g., Fe(acac)₃) | Grignard Reagents (R-MgBr) | C(sp³)–C(sp²) Coupling | nih.gov |

| Nickel (e.g., NiCl₂(dppp)) | Thiols | C-S Coupling (Migita-coupling) | researchgate.net |

| Palladium (e.g., Pd(OAc)₂) | Organoboron compounds | C-C Coupling | nih.gov |

| Copper | Thiols | C-S Coupling (Ullmann-type) | acsgcipr.org |

Electrophilic and Nucleophilic Reactions on the Azepane Ring (excluding N and S centers)

No research data was found that specifically describes electrophilic or nucleophilic attacks on the carbon atoms of the azepane ring in 4-(Methylsulfanyl)azepane.

Mechanistic Investigations of Key Transformations

As no key transformations involving electrophilic or nucleophilic reactions on the azepane ring (excluding the N and S centers) of this compound have been reported, there are no mechanistic studies to detail.

Reaction Pathway Elucidation

There are no elucidated reaction pathways for the specified reactions of this compound.

Intermediates Identification and Characterization

No intermediates have been identified or characterized for the specified reactions of this compound.

Due to the lack of specific research on the defined aspects of this compound's reactivity, we are unable to generate content for the requested sections and subsections.

Advanced Structural Characterization and Spectroscopic Analysis

Conformational Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring is known for its significant conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily twist-chair and chair conformations. nih.gov The introduction of a methylsulfanyl group at the C4 position is expected to influence the conformational preference of the ring. The energetic balance between different conformers is determined by torsional strain and transannular interactions, which can be subtly altered by the substituent's steric and electronic properties.

In-depth Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D-NMR, variable temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like 4-(Methylsulfanyl)azepane in solution. nih.gov While specific experimental NMR data for this compound is not extensively available in peer-reviewed literature, the expected analytical approach would involve several key experiments.

A standard ¹H NMR spectrum would likely show broad signals at room temperature, indicative of a molecule undergoing rapid conformational exchange on the NMR timescale. The chemical shifts of the protons on the azepane ring would be influenced by the substituent and their axial or equatorial positions in the dominant conformer.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals of the azepane ring and the methylsulfanyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide crucial information on through-space proximities of protons, helping to distinguish between different ring conformations or the preferred orientation of the substituent.

Variable-temperature (VT) NMR studies would be particularly insightful. auremn.org.br By lowering the temperature, it may be possible to slow the ring inversion process to the point where individual conformers can be observed separately. This would allow for the determination of the energy barrier for conformational exchange and the relative populations of the major and minor conformers, providing a detailed picture of the molecule's dynamic behavior in solution. For substituted azepanes, a single substituent can significantly bias the ring towards one major conformation. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound (Illustrative) Note: This table is illustrative and based on general principles of NMR spectroscopy for substituted azepanes. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 1.5 - 3.0 (broad) | - |

| C2/C7-H | 2.6 - 3.0 | ~48 |

| C3/C5-H | 1.5 - 2.0 | ~35 |

| C4-H | 2.5 - 2.9 | ~40 |

| C6-H | 1.4 - 1.8 | ~28 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Insight

For this compound, the FTIR and Raman spectra would be dominated by vibrations characteristic of the azepane skeleton and the methylsulfanyl group. Key expected vibrational modes are detailed below. While specific experimental spectra for this compound are not publicly documented, theoretical calculations on the parent azepane molecule provide a basis for expected frequencies. nih.gov

N-H Stretching: A moderate to weak band in the 3300-3500 cm⁻¹ region of the FTIR spectrum.

C-H Stretching: Multiple strong bands in the 2850-3000 cm⁻¹ region from the methylene (B1212753) groups of the ring and the methyl group.

CH₂ Bending/Scissoring: Characteristic absorptions around 1450-1470 cm⁻¹. nih.gov

C-N Stretching: Typically observed in the 1250-1020 cm⁻¹ region.

C-S Stretching: A weak to moderate band expected in the 600-800 cm⁻¹ region. Its precise position can be sensitive to the conformation around the C-S bond.

Ring Vibrations: The low-frequency region (<600 cm⁻¹) in the Raman spectrum would contain complex vibrations corresponding to the puckering and deformation of the seven-membered ring, which are highly sensitive to the ring's conformation. nih.gov

Comparing experimental spectra with those predicted by computational chemistry (e.g., Density Functional Theory) for different possible conformers (e.g., twist-chair, boat) can provide strong evidence for the dominant conformation in the sample. scielo.org.mx

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. For conformationally flexible systems like azepanes, a crystal structure reveals the specific conformation adopted by the molecule when it packs into a crystal lattice. rsc.org

While a crystal structure for this compound itself has not been reported in the crystallographic databases, this technique has been successfully applied to numerous other azepane derivatives. acs.orgresearchgate.net If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray diffraction analysis would provide unequivocal proof of its solid-state conformation. This data would reveal whether the seven-membered ring adopts a chair, twist-chair, or other conformation, and would show the precise orientation (axial or equatorial) of the methylsulfanyl substituent. Such experimental data is invaluable for benchmarking the results of computational and solution-phase NMR studies. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.org

For this compound (C₇H₁₅NS), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value to confirm its chemical formula. Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

Although specific experimental mass spectra for this compound are not published, a plausible fragmentation pathway can be predicted based on established principles for amines and sulfides. libretexts.orgmiamioh.edu The primary fragmentation is expected to be driven by the nitrogen and sulfur atoms.

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for cyclic amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized radical cation.

Loss of the Substituent: Cleavage of the C4-S bond could result in the loss of a •SCH₃ radical or a CH₃SH molecule, leading to a fragment ion corresponding to the azepane ring cation.

Ring Fragmentation: The azepane ring itself can undergo further fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: This table represents predicted fragmentation patterns based on chemical principles. m/z values are for the most abundant isotope.

| m/z Value | Possible Ion Structure | Origin |

|---|---|---|

| 145 | [C₇H₁₅NS]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₆H₁₂N]⁺ | M⁺• - •SH |

| 98 | [C₅H₁₀N]⁺ | Alpha-cleavage followed by loss of •CH₂SCH₃ |

| 84 | [C₅H₁₀N]⁺ | Loss of •SCH₃ and subsequent rearrangement |

| 70 | [C₄H₈N]⁺ | Further ring fragmentation |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (for chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of chiral molecules. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov

The parent molecule, this compound, is achiral and therefore would not exhibit an ECD or VCD signal. However, if a chiral center were introduced into the molecule—for instance, by substitution at another position on the ring or on the nitrogen atom—the resulting enantiomers could be distinguished using these techniques.

For a hypothetical chiral derivative of this compound, experimental ECD and VCD spectra would be measured. These experimental spectra would then be compared to theoretical spectra generated using quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the molecule . mdpi.com This combination of experimental measurement and theoretical prediction is a powerful, non-destructive method for stereochemical elucidation in chiral drug discovery and development. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Ground state geometry optimization using these methods reveals the most energetically stable arrangement of atoms in the molecule. cas.org This includes precise predictions of bond lengths, bond angles, and dihedral angles. For the azepane ring, these calculations help to establish its preferred conformation. cas.org

| Parameter | Description | Significance |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable geometric configuration. | Used to compare the relative stability of different conformations or isomers. |

| Bond Lengths/Angles | The optimized distances between atomic nuclei and the angles between adjacent bonds. | Defines the precise 3D structure of the molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, with smaller gaps suggesting higher reactivity. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies positive (electrophilic) and negative (nucleophilic) sites for potential reactions. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are essential for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. nih.gov By modeling the interaction of reactants, intermediates, and products, these calculations can provide a step-by-step mechanism for chemical transformations.

For a molecule like 4-(Methylsulfanyl)azepane, this could involve studying its formation or its subsequent reactions. Researchers can compute the potential energy surface for a proposed reaction. The lowest energy path along this surface represents the most likely reaction mechanism. Key points on this path include local minima, which correspond to stable intermediates, and first-order saddle points, which are the transition states. sciencepublishinggroup.com

The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction kinetics. A lower activation energy implies a faster reaction. Modern computational methods, sometimes accelerated by machine learning and graph neural networks, have made the process of locating these transition states more efficient. sciencepublishinggroup.com These theoretical studies can rationalize experimental outcomes, such as the formation of specific stereoisomers in the synthesis of substituted azepanes. mdpi.com

Conformational Landscape Exploration and Energy Minimization Studies

Due to the flexibility of its seven-membered ring, the azepane scaffold can adopt multiple conformations. nih.gov Exploring this conformational landscape is critical, as the specific shape of the molecule often dictates its biological activity. nih.gov Computational studies are used to identify the different possible conformations and determine their relative energies.

High-level electronic structure calculations have been used to perform holistic conformational analyses of the parent azepane ring. cas.org These studies show that, similar to cycloheptane (B1346806), the azepane ring tends to prefer low-energy conformations such as the chair, twist-chair, or twist-boat forms. cas.orgsemanticscholar.org The presence of the nitrogen heteroatom and substituents, like the methylsulfanyl group at the C4 position, influences the energetic preference for these conformations.

Energy minimization studies are performed for each identified conformer to find its most stable geometry and corresponding energy. By comparing these minimized energies, a conformational energy diagram can be constructed, showing the relative stability and the energy barriers for interconversion between different conformers. For related diazepane systems, molecular modeling has identified low-energy twist-boat conformations stabilized by intramolecular interactions. nih.gov

| Conformation | Description | Relative Stability |

|---|---|---|

| Twist-Chair | A twisted version of the chair form, often the global minimum for cycloheptane and its derivatives. cas.org | Often the most stable or among the most stable conformers. |

| Chair | A conformation analogous to the chair form of cyclohexane. | A low-energy conformer, but often slightly higher in energy than the twist-chair. cas.org |

| Twist-Boat | A twisted version of the boat form. | Also a low-energy conformer in the azepane family. nih.gov |

| Boat | A higher-energy conformation, often a transition state between other forms. | Generally less stable than twist-chair or twist-boat forms. |

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization studies provide a static picture of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net By simulating the movements of atoms based on classical mechanics, MD can reveal how this compound behaves in a solution or interacts with a biological target, such as a protein.

MD simulations can be used to explore conformational transitions, showing how the azepane ring flexes and converts between its various chair and boat forms at a given temperature. nih.gov This provides a more realistic understanding of the molecule's structural flexibility.

In the context of drug discovery, MD simulations are particularly valuable for studying the binding of a ligand to its receptor. semanticscholar.org For instance, simulations of a related diazepane derivative with a sigma receptor confirmed strong and stable interactions within the receptor's active site, providing a dynamic validation of binding modes predicted by static docking methods. Such simulations can elucidate the key intermolecular interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, offering a deeper understanding of the molecule's potential biological function.

In silico Prediction of Synthetic Accessibility and Reaction Pathways

Computational tools are increasingly used to predict how a molecule can be synthesized. In silico retrosynthesis software can propose viable reaction pathways for a target molecule like this compound by breaking it down into simpler, commercially available precursors. nih.gov

These programs utilize vast databases of known chemical reactions and sophisticated algorithms, including machine learning models, to identify potential synthetic routes. Software platforms like AiZynthFinder and SynRoute use a template-based approach, applying known reaction rules to recursively simplify the target structure until a complete synthetic tree is generated. This allows chemists to evaluate multiple potential pathways computationally before committing to laboratory work.

Beyond retrosynthesis, computational chemistry can also analyze and predict the outcomes of specific reaction steps. For example, DFT calculations can be used to rationalize why a certain cycloaddition process yields a particular product, complementing the broader predictions of retrosynthesis software. This synergy between large-scale pathway prediction and detailed quantum mechanical analysis of individual steps provides a powerful framework for modern chemical synthesis planning.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups on the Azepane Ring

The flexible seven-membered ring of azepane presents unique challenges and opportunities for functionalization compared to its five- and six-membered counterparts. acs.orgnih.gov A variety of synthetic methods have been developed to introduce chemical diversity onto the azepane core. researchgate.net

One powerful approach involves a lithiation-conjugate addition sequence, which allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. acs.orgnih.gov This method can generate azepanes with multiple carbon substituents. Further functionalization can be achieved through late-stage oxidation of tetrahydroazepines to create oxo-azepines, which are versatile synthetic intermediates. nih.gov Hydroboration of tetrahydroazepines can yield regioisomeric azepanols, adding hydroxyl groups to the ring structure. nih.gov

Ring expansion strategies also provide a route to substituted azepanes. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from piperidine (B6355638) precursors. rsc.org Another innovative method involves a migration-annulation protocol initiated by an α-imino rhodium carbene, which efficiently constructs densely functionalized azepane derivatives. acs.org This technique benefits from good functional group tolerance, enabling the synthesis of complex structures.

Finally, chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, have been used to generate enantioenriched 2-aryl azepanes through processes like asymmetric reductive amination using imine reductases. bris.ac.uknih.govelsevierpure.com

Table 1: Strategies for Functionalizing the Azepane Ring

| Strategy | Key Reagents/Catalysts | Type of Functional Group Introduced | Reference(s) |

|---|---|---|---|

| Lithiation-Conjugate Addition | n-BuLi, (-)-Sparteine, β-aryl α,β-unsaturated esters | Carbon substituents (alkyl, aryl) | acs.org, nih.gov |

| Late-Stage Oxidation | Hydroboration reagents (e.g., BH₃), Oxidants | Hydroxyl (-OH), Carbonyl (=O) | nih.gov |

| Ring Expansion | Dihalocarbenes, Hydride reagents | Various substituents depending on precursor | rsc.org, rsc.org |

| Migration-Annulation | Rhodium (II) catalysts | Densely functionalized patterns | acs.org |

| Chemoenzymatic Synthesis | Imine Reductases, Monoamine Oxidases | Aryl groups | bris.ac.uk, nih.gov |

| Tethered Aminohydroxylation | Osmium catalysts (e.g., K₂OsO₂(OH)₄) | Multiple hydroxyl (-OH) groups | nih.gov, acs.org |

Scaffold Diversification through Peripheral Modifications of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group on the 4-position of the azepane ring serves as a chemical handle for further diversification. Sulfur-containing heterocycles are prevalent in medicinal chemistry, and the ability to modify this group significantly broadens the accessible chemical space.

A primary strategy for modifying the methylsulfanyl group is through oxidation. Thioethers are readily oxidized first to sulfoxides (-SOCH₃) and then to sulfones (-SO₂CH₃) using a variety of oxidizing agents. wikipedia.org Common reagents for these transformations include hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgbritannica.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. bohrium.comjchemrev.com For instance, careful control of stoichiometry with agents like H₂O₂ can favor sulfoxide formation, while more vigorous conditions or stronger oxidants lead to the sulfone. britannica.com

These oxidized derivatives, particularly sulfones, can act as precursors for subsequent carbon-carbon bond-forming reactions. The sulfonyl group is a strong electron-withdrawing group and can be an effective leaving group in certain cross-coupling reactions. wikipedia.org For example, heterocyclic allylsulfones, which can be prepared from the corresponding sulfides, have been shown to function as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govacs.orgresearchgate.net This desulfinylative coupling provides a powerful method for introducing aryl or heteroaryl substituents at the 4-position of the azepane ring, replacing the sulfur-containing moiety. researchgate.net

Table 2: Potential Peripheral Modifications of the Methylsulfanyl Group

| Modification | Product Functional Group | Typical Reagents | Potential Application | Reference(s) |

|---|---|---|---|---|

| Oxidation | Methylsulfinyl (Sulfoxide) | H₂O₂, NaIO₄, m-CPBA (controlled) | Intermediate for further oxidation, chiral auxiliary | jchemrev.com, britannica.com |

| Oxidation | Methylsulfonyl (Sulfone) | KMnO₄, m-CPBA (excess), H₂O₂ | Activating group, precursor for cross-coupling | organic-chemistry.org, wikipedia.org |

| Desulfinylative Cross-Coupling | Aryl / Heteroaryl | Pd(0) catalyst, Aryl halide (from sulfone derivative) | C-C bond formation | researchgate.net, nih.gov, acs.org |

Preparation of Enantiopure 4-(Methylsulfanyl)azepane Derivatives

Many bioactive molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, the synthesis of enantiopure compounds is a critical goal in medicinal chemistry. researchgate.net Several strategies can be employed to obtain enantiopure derivatives of this compound.

Asymmetric synthesis is a direct approach to producing a single enantiomer. This can be achieved through various means, including:

Chemoenzymatic Synthesis: This method utilizes the high stereoselectivity of enzymes. Biocatalytic processes like asymmetric reductive amination or deracemization using enzymes such as imine reductases and monoamine oxidases can generate enantioenriched aryl-substituted azepanes with high enantiomeric excess (ee). bris.ac.uknih.govelsevierpure.comnih.gov

Chiral Ligand-Mediated Synthesis: The use of chiral ligands in metal-catalyzed reactions can induce stereoselectivity. For example, the asymmetric synthesis of polysubstituted azepanes has been achieved with high diastereoselectivity and enantioselectivity using a lithiation-conjugate addition sequence mediated by the chiral ligand (-)-sparteine. acs.orgnih.gov

Multi-step Asymmetric Sequences: Complex enantiopure azepanes can be built through a sequence of stereocontrolled reactions, such as asymmetric allylation followed by olefin cross metathesis and hydrogenation. researchgate.netresearchgate.net

An alternative to asymmetric synthesis is chiral resolution , which involves the separation of a racemic mixture into its constituent enantiomers. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govmdpi.com This direct chromatographic method relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of pharmaceutical compounds. nih.govdrexel.edumdpi.com

Table 3: Methods for Preparing Enantiopure Azepane Derivatives

| Method | Approach | Key Component/Technique | Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Synthesis | Chemoenzymatic | Imine Reductases / Monoamine Oxidases | Direct formation of enantioenriched product | bris.ac.uk, nih.gov, elsevierpure.com |

| Asymmetric Synthesis | Chiral Ligand-Mediated | (-)-Sparteine | Highly diastereoselective and enantioselective product | acs.org, nih.gov |

| Asymmetric Synthesis | Multi-step Sequence | Asymmetric allylation, cross metathesis | Construction of complex chiral scaffolds | researchgate.net, researchgate.net |

| Chiral Resolution | Direct Chromatography | Chiral Stationary Phase (CSP) HPLC | Separation of a racemic mixture into pure enantiomers | nih.gov, mdpi.com, eijppr.com |

Applications in Advanced Chemical Synthesis and Materials Science

4-(Methylsulfanyl)azepane as a Synthetic Building Block for Complex Architectures

The azepane core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.gov The development of synthetic routes to functionalized azepanes is crucial for the discovery of new therapeutic agents. nih.govdntb.gov.uanih.gov this compound serves as a key intermediate for accessing a variety of complex derivatives.

The secondary amine of the azepane ring can undergo a range of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the attachment of diverse substituents. The methylsulfanyl group offers another point for modification. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the molecule's steric and electronic properties, as well as its potential for hydrogen bonding. nih.gov This dual functionality enables the synthesis of complex molecules with precise control over their three-dimensional structure.

The strategic use of this compound as a starting material allows for the construction of novel heterocyclic systems and compounds with potential pharmacological activities. dntb.gov.uaminosegibutor.hu Its role as a versatile building block is highlighted by its potential use in creating libraries of compounds for drug discovery and chemical biology. nih.govenamine.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Azepane Nitrogen | N-Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl-4-(methylsulfanyl)azepane |

| Azepane Nitrogen | N-Arylation | Aryl halides (e.g., Ar-I), Pd catalyst | N-Aryl-4-(methylsulfanyl)azepane |

| Azepane Nitrogen | N-Acylation | Acyl chlorides (e.g., RCOCl) | N-Acyl-4-(methylsulfanyl)azepane |

Ligand Design and Coordination Chemistry Applications

The presence of both a nitrogen and a sulfur donor atom makes this compound an attractive candidate for use as a ligand in coordination chemistry. mdpi.com It has the potential to act as a bidentate N,S-ligand, forming stable chelate rings with various transition metal ions. mdpi.comnih.gov The design of new coordination complexes with specific pharmacological or catalytic properties is a rapidly developing area of research. mdpi.com

The coordination properties of such a ligand are influenced by the flexible nature of the seven-membered azepane ring, which can adopt various conformations to accommodate the geometric preferences of the metal center. The soft sulfur donor is particularly well-suited for coordinating with soft to borderline metal ions like palladium(II), platinum(II), copper(I), and rhodium(I). mdpi.com

The resulting metal complexes can exhibit diverse coordination geometries, leading to structures with unique chemical and physical properties. sciencepublishinggroup.comresearchgate.netresearchgate.net The study of these complexes contributes to a fundamental understanding of metal-ligand interactions and can lead to the development of new metal-based drugs or materials. mdpi.commdpi.com

Table 2: Potential Coordination Modes of this compound with Metal (M) Ions

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (N-donor) | The azepane nitrogen coordinates to the metal center. | Various transition metals |

| Monodentate (S-donor) | The methylsulfanyl sulfur coordinates to the metal center. | Soft transition metals (e.g., Pd(II), Pt(II), Ag(I)) |

| Bidentate (N,S-chelation) | Both nitrogen and sulfur atoms coordinate to the same metal center, forming a chelate ring. | Pd(II), Pt(II), Rh(I), Ru(II) |

Role in Catalysis

Metal complexes derived from N,S-bidentate ligands are known to be effective catalysts for a variety of organic transformations. researchgate.net While specific catalytic applications of this compound complexes have not been extensively reported, their potential can be inferred from related systems. Complexes of palladium with N,S-ligands, for instance, have been employed in C-H bond functionalization and cross-coupling reactions. nih.gov

The electronic and steric properties of the this compound ligand can be tuned to influence the activity and selectivity of the metal catalyst. For example, oxidation of the sulfur atom to a sulfoxide would alter the donor properties of the ligand, potentially modifying the catalytic behavior of the complex. The chiral nature of the molecule, if resolved into its enantiomers, could also open the door to asymmetric catalysis. researchgate.net The development of catalysts based on this scaffold could provide new tools for efficient and selective chemical synthesis. mdpi.comresearchgate.net

Potential in Advanced Materials Development

Bifunctional molecules like this compound are valuable building blocks for the synthesis of advanced materials, including polymers and supramolecular assemblies. klinger-lab.de The secondary amine can, for example, participate in polymerization reactions to form polyamides or other nitrogen-containing polymers.

In the realm of supramolecular chemistry, the directed, non-covalent interactions between molecules are used to construct complex, ordered architectures. ub.edumdpi.combeilstein-journals.org The N-H group of the azepane ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. These interactions, combined with potential coordination to metal ions, could be used to guide the self-assembly of this compound derivatives into well-defined supramolecular structures like coordination polymers or discrete cages. rsc.orgrsc.orgresearchgate.net The resulting materials could have applications in areas such as molecular recognition, sensing, or controlled release. beilstein-journals.orgrsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for azepane derivatives often face challenges related to efficiency, scalability, and environmental impact. Future research should prioritize the development of novel and sustainable routes to 4-(methylsulfanyl)azepane and its analogues.

One promising avenue is the application of biocatalysis . Chemoenzymatic approaches, utilizing enzymes such as imine reductases and monoamine oxidases, have shown success in the asymmetric synthesis of substituted azepanes. These methods offer high enantioselectivity under mild reaction conditions, representing a greener alternative to traditional chemical synthesis.

Another key area is flow chemistry . Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reaction efficiency, and easier scalability. The development of flow-based methods for the synthesis of N-heterocycles is a rapidly growing field, and its application to the synthesis of this compound could lead to more efficient and sustainable production.

Furthermore, photochemical methods , such as the dearomative ring expansion of nitroarenes mediated by blue light, present an innovative strategy for constructing the azepane core. This approach allows for the transformation of simple aromatic precursors into complex seven-membered ring systems under ambient conditions.

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enantioselective synthesis of chiral this compound derivatives. |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability, and process control. | Continuous and automated synthesis of this compound. |

| Photochemistry | Use of light as a traceless reagent, mild reaction conditions, novel transformations. | Novel ring expansion strategies to access the azepane core with the methylsulfanyl group precursor. |

Exploration of Under-utilized Reactivity Patterns

The thioether moiety in this compound offers a rich landscape for chemical transformations that remain largely unexplored for this specific molecule. Future research should focus on leveraging the reactivity of the sulfur atom to generate novel derivatives and materials.

A primary area of investigation is the oxidation of the thioether . Selective oxidation can yield the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit significantly different electronic and steric properties, potentially leading to new applications. The development of mild and selective oxidation methods, possibly using green oxidants like hydrogen peroxide with efficient catalysts, would be a key focus.

The alkylation and metal-catalyzed cross-coupling of the thioether group are also underexplored. S-alkylation can introduce a variety of functional groups, expanding the chemical space accessible from this compound. Furthermore, transition metal-catalyzed cross-coupling reactions, which have been successfully applied to other thioethers, could be used to form new carbon-carbon and carbon-heteroatom bonds at the sulfur atom, leading to a diverse range of functionalized azepanes.

| Reactivity Pattern | Potential Transformation | Significance |

| Oxidation | Thioether → Sulfoxide → Sulfone | Modulates electronic properties, solubility, and potential for coordination chemistry. |

| Alkylation | Formation of sulfonium (B1226848) salts | Introduces new functional groups and creates chiral centers at the sulfur atom. |

| Cross-Coupling | C-S bond cleavage and formation of new C-C or C-X bonds | Enables the introduction of diverse substituents and the synthesis of complex molecular architectures. |

Advanced In situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring can provide invaluable data for process optimization and the discovery of novel reaction pathways.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions. drugdiscoveryonline.com By using high-pressure NMR tubes, it is possible to monitor reactions under non-ambient conditions, allowing for the detection of transient intermediates and the elucidation of complex reaction mechanisms. drugdiscoveryonline.com

In-situ Fourier-Transform Infrared (FT-IR) spectroscopy provides real-time information about the concentration of reactants, products, and intermediates. researchgate.net This technique is particularly useful for monitoring reactions in continuous flow processes and for studying reaction kinetics. innovationnewsnetwork.com

In-situ Raman spectroscopy is well-suited for monitoring crystallization processes and polymorphic transformations. mdpi.comresearchgate.net It can provide information about the solid phase in slurries and is not hindered by the presence of water, making it a versatile tool for process analytical technology (PAT). mdpi.com

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| In-situ NMR | Reaction kinetics, identification of intermediates, mechanistic elucidation. | Understanding the mechanism of novel synthetic routes and reactivity patterns. |

| In-situ FT-IR | Real-time concentration profiles of reactants and products, reaction progress. | Optimization of reaction conditions for the synthesis and functionalization of this compound. |

| In-situ Raman | Crystallization monitoring, polymorphic form identification, solid-phase analysis. | Control and optimization of the crystallization process for obtaining pure this compound. |

Integration of Machine Learning and AI in Synthesis Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. These computational tools can accelerate the discovery of new reactions, predict reaction outcomes, and assist in the design of efficient synthetic routes.

Reaction outcome prediction is another area where ML can have a significant impact. Machine learning models can be trained to predict the products, yields, and selectivity of chemical reactions based on the starting materials and reaction conditions. arxiv.orgnih.gov This predictive capability can save significant time and resources by avoiding unsuccessful experiments.

Furthermore, AI can be used for catalyst selection and design . By analyzing large datasets of catalytic reactions, ML algorithms can identify the optimal catalyst for a specific transformation, accelerating the development of new and more efficient synthetic methods. innovationnewsnetwork.comscispace.com

| AI/ML Application | Function | Relevance to this compound |

| Retrosynthesis Prediction | Proposes synthetic routes to a target molecule. | Designing efficient and novel synthetic pathways to this compound and its derivatives. |

| Reaction Outcome Prediction | Predicts the products and yields of a reaction. | Guiding the selection of reaction conditions and reagents for desired transformations. |

| Catalyst Selection | Identifies optimal catalysts for a given reaction. | Accelerating the discovery of efficient catalysts for the synthesis and functionalization of the target compound. |

Design of Next-Generation Scaffolds for Chemical Probe Development (non-pharmacological context)

The unique structural features of this compound, combining a flexible seven-membered ring with a modifiable thioether group, make it an attractive scaffold for the development of next-generation chemical probes in non-pharmacological contexts.

The thioether moiety can be functionalized with reporter groups such as fluorophores or affinity tags, while the azepane ring can be modified to tune the probe's physical and chemical properties. For example, the thioether could be used as a handle for bioconjugation or for attachment to surfaces and materials.

Potential applications for such chemical probes include:

Sensing and Imaging: Probes that change their fluorescence or other properties upon binding to specific analytes or in response to changes in their chemical environment.

Materials Science: Incorporation into polymers or other materials to create functional materials with specific recognition or responsive properties.

Environmental Monitoring: Development of probes for the detection of pollutants or other environmentally relevant species.

The design of these probes would involve a multidisciplinary approach, combining organic synthesis, computational modeling, and analytical chemistry to create tools with high sensitivity and selectivity for their intended targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Methylsulfanyl)azepane, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution or oxidation-reduction pathways. For example, 4-(Methylsulfanyl)benzoic acid derivatives can undergo chlorination using FeCl₃ as a catalyst under controlled conditions . Oxidation of the methylsulfanyl group to sulfoxides/sulfones (using H₂O₂ or mCPBA) or reduction to secondary alcohols (via NaBH₄/LiAlH₄) are common modifications . Optimizing solvent polarity (e.g., DMF for nucleophilic substitution) and temperature (60–80°C for chlorination) improves yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.1–2.3 ppm for SCH₃ ).

- FT-IR : Peaks at 2550–2600 cm⁻¹ confirm S–H bonds in thiol intermediates .

- HPLC-MS : Quantifies purity and detects byproducts (C18 column, acetonitrile/water mobile phase) .

- XRD : Resolves crystal packing (monoclinic C2/c space group, a = 14.123 Å, β = 96.31°) .

Q. How is this compound utilized as a building block in organic synthesis?

- Answer : It serves as a precursor for:

- Heterocycles : Cyclization with triazines forms antimicrobial agents (e.g., 72% yield for 2-(methylsulfanyl)-4-nitrophenyl-triazine) .

- Pharmacophores : Thiosemicarbazide derivatives exhibit diuretic activity (PASS-predicted LD₅₀ > 2000 mg/kg) .

- Coordination complexes : The sulfur atom chelates metals (e.g., Cu²⁺ for catalytic applications) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved during structure validation?

- Answer : Use SHELXL for refinement, focusing on:

- R-factors : Target R1 < 0.05 for high-resolution data. Discrepancies in thermal parameters (e.g., Uiso > 0.1 Ų) suggest disorder; apply TWIN/BASF commands for twinned crystals .

- Hydrogen bonding : Validate via PLATON (e.g., D–H···A distances < 3.5 Å). For example, N–H···S interactions in thiosemicarbazides stabilize crystal packing .